molecular formula C20H23N5O4 B12172652 4-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]butanamide

4-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]butanamide

Cat. No.: B12172652
M. Wt: 397.4 g/mol
InChI Key: ZPUUNUSTSRQWGG-UHFFFAOYSA-N
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Description

4-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]butanamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyridine ring, a triazole ring, and a butanamide moiety, making it a unique structure for diverse chemical interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]butanamide typically involves multi-step organic reactions. The process may start with the preparation of the pyridine and triazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include:

    Pyridine derivatives: Starting materials for the pyridine ring.

    Triazole derivatives: Starting materials for the triazole ring.

    Coupling agents: Such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

4-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]butanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution reagents: Such as halogens or nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

4-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]butanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]butanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological system in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A simpler compound with a similar ester functional group.

    N-(tert-Butyl)-4-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-1,1-biphenyl-2-sulfonamide:

Properties

Molecular Formula

C20H23N5O4

Molecular Weight

397.4 g/mol

IUPAC Name

4-(4-hydroxy-2-methyl-6-oxopyridin-1-yl)-N-[5-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-yl]butanamide

InChI

InChI=1S/C20H23N5O4/c1-13-10-15(26)12-19(28)25(13)9-3-4-18(27)22-20-21-17(23-24-20)11-14-5-7-16(29-2)8-6-14/h5-8,10,12,26H,3-4,9,11H2,1-2H3,(H2,21,22,23,24,27)

InChI Key

ZPUUNUSTSRQWGG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=O)N1CCCC(=O)NC2=NNC(=N2)CC3=CC=C(C=C3)OC)O

Origin of Product

United States

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